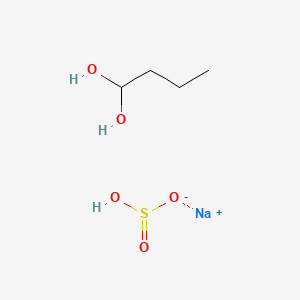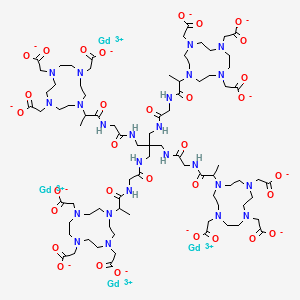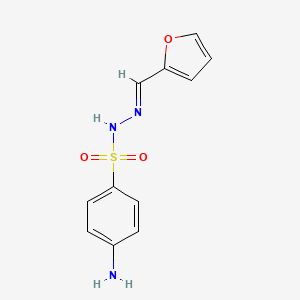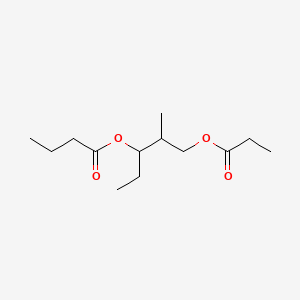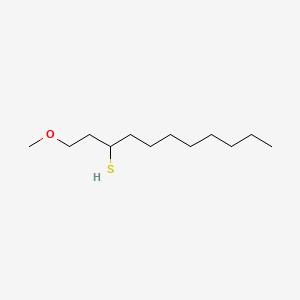
Benzenecarbothioamide, 4-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, 4-methyl-N-phenyl-, is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzene ring substituted with a carbothioamide group and a phenyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-methyl-N-phenyl-, typically involves the reaction of 4-methylbenzenecarbothioamide with aniline under specific conditions. One common method includes the amidation reaction of isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction is carried out by evaporating the alcohol generated during the reaction, followed by recycling the excess isobutyryl acetate to obtain high-purity Benzenecarbothioamide, 4-methyl-N-phenyl- directly .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with an emphasis on green chemistry principles. The process avoids the use of low-boiling-point volatile toxic organic solvents, making it environmentally friendly and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, 4-methyl-N-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, 4-methyl-N-phenyl-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the production of dyes, polymers, and other materials
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, 4-methyl-N-phenyl-, involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiobenzamide: Similar structure but lacks the methyl group on the benzene ring.
Benzamide: Contains a carbonyl group instead of a thioamide group.
Phenylthiourea: Contains a thiourea group instead of a thioamide group.
Uniqueness
Benzenecarbothioamide, 4-methyl-N-phenyl-, is unique due to the presence of both a methyl group on the benzene ring and a phenyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
20199-06-8 |
|---|---|
Fórmula molecular |
C14H13NS |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
4-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |
Clave InChI |
GODKPDAXQDHPDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


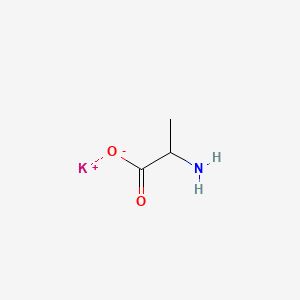
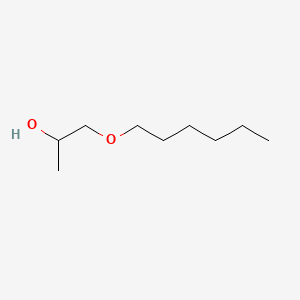
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)




